molecular formula C13H17N3S B1483481 (1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine CAS No. 2098104-30-2

(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine

Cat. No.: B1483481
CAS No.: 2098104-30-2
M. Wt: 247.36 g/mol
InChI Key: ZAIMXIZYLLBGPP-UHFFFAOYSA-N
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Description

(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to a class of compounds featuring an aminopyrazole core, a privileged structure known for its versatile biological activities and its role as a key building block in the synthesis of more complex molecules . The scaffold combines a cyclopentyl group, a thiophene ring, and a methanamine functional group, making it a valuable intermediate for researchers exploring structure-activity relationships (SAR). Compounds with this general structure are frequently investigated for their potential to interact with various biological targets. Specifically, pyrazole derivatives bearing thiophene and aminomethyl substituents are recognized for their application in fragment-based drug discovery (FBDD), particularly as metal-binding pharmacophores (MBPs) for targeting metalloenzymes . For instance, research into analogous structures has identified potent inhibitors of enzymes like glyoxalase 1 (GLO1), a Zn²⁺-dependent enzyme considered a potential target for the treatment of conditions such as anxiety and depression . The inherent properties of the aminopyrazole core also make this compound a candidate for the development of potential antitumor agents . As with all such specialized compounds, this compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this and all laboratory chemicals with appropriate safety precautions in a controlled setting.

Properties

IUPAC Name

(2-cyclopentyl-5-thiophen-3-ylpyrazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c14-8-12-7-13(10-5-6-17-9-10)15-16(12)11-3-1-2-4-11/h5-7,9,11H,1-4,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIMXIZYLLBGPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)C3=CSC=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation

  • The pyrazole core is typically formed via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds or β-ketonitriles.
  • This step establishes the heterocyclic framework necessary for subsequent functionalization.

Introduction of the Cyclopentyl Group

  • The cyclopentyl substituent at the N1 position can be introduced by N-alkylation of the pyrazole ring using cyclopentyl halides or related electrophiles under basic conditions.
  • Alternatively, the cyclopentyl group may be incorporated via cyclization steps involving cyclopentyl-containing precursors.

Attachment of the Thiophen-3-yl Group

  • The thiophene ring is introduced at the C3 position through cross-coupling reactions , such as Suzuki or Stille coupling, using thiophen-3-yl boronic acids or stannanes.
  • Alternatively, direct condensation with thiophene-containing aldehydes or ketones followed by cyclization may be employed.

Detailed Preparation Methodology

Representative Synthetic Procedure

A typical synthetic route involves:

  • Step 1: Preparation of an appropriate hydrazine intermediate.
  • Step 2: Cyclization with a β-ketonitrile or α,β-unsaturated carbonyl compound to form the pyrazole ring.
  • Step 3: N-alkylation with cyclopentyl bromide or chloride in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF).
  • Step 4: Introduction of the thiophen-3-yl group via palladium-catalyzed Suzuki coupling using thiophen-3-yl boronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a suitable base (e.g., potassium phosphate) in a solvent such as toluene or dioxane under reflux conditions.
  • Step 5: Reduction of any nitrile intermediates to the corresponding methanamine using reducing agents like lithium aluminum hydride (LiAlH4).

Reaction Conditions

Step Reagents/Catalysts Solvent Temperature Time Notes
Pyrazole cyclization Hydrazine derivative + β-ketonitrile Ethanol or MeOH Reflux (70-90°C) 4-12 hours Acid or base catalysis may be used
N-alkylation Cyclopentyl halide + K2CO3 DMF or DMSO 50-80°C 6-24 hours Anhydrous conditions preferred
Suzuki coupling Thiophen-3-yl boronic acid + Pd catalyst + base Toluene/dioxane Reflux (90-110°C) 12-24 hours Inert atmosphere (N2 or Ar) recommended
Reduction to amine LiAlH4 or similar reducing agent THF or Et2O 0-25°C 2-6 hours Quench carefully to avoid side reactions

Purification and Characterization

Research Findings and Optimization

  • Reaction yields vary depending on the precise conditions but typically range from 50% to 75% for each step.
  • Use of palladium catalysts in Suzuki coupling is critical for high regioselectivity and yield.
  • Solvent polarity and temperature significantly affect the efficiency of N-alkylation and coupling steps.
  • Reduction of nitrile to amine requires careful control to prevent over-reduction or side reactions.
  • Continuous flow synthesis and automated reactors have been explored for scale-up, improving reproducibility and reducing reaction times.

Comparative Analysis with Related Compounds

Compound Variant Key Differences Preparation Challenges Yield Range (%)
(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine Thiophene substitution at 2-position instead of 3-position Slightly different reactivity; regioselective control needed 55-70
1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile Isopropyl group instead of cyclopentyl; nitrile instead of amine Additional nitrile functionalization and reduction steps required 50-65

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents/Conditions Expected Outcome
1 Cyclization Hydrazine + β-ketonitrile, reflux in EtOH Pyrazole ring formation
2 N-Alkylation Cyclopentyl halide, K2CO3, DMF, 60°C Introduction of cyclopentyl group
3 Suzuki Coupling Thiophen-3-yl boronic acid, Pd catalyst, base Attachment of thiophene ring at C3
4 Reduction LiAlH4, THF, 0-25°C Conversion of nitrile to methanamine
5 Purification Flash chromatography, recrystallization Pure (1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine

Chemical Reactions Analysis

Types of Reactions

(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

Chemistry

In the field of chemistry, (1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.

Biology

Biologically, this compound is studied for its potential interactions with various biological molecules. It may bind to specific proteins or enzymes, making it valuable for:

  • Studying biochemical pathways : Understanding how the compound influences cellular mechanisms.
  • Drug discovery : Serving as a lead compound for developing therapeutics targeting specific diseases.

Medicine

In medicinal chemistry, the compound is investigated for its therapeutic properties . Potential applications include:

  • Targeting metabolic disorders : Research indicates that similar compounds can inhibit enzymes linked to conditions like type 2 diabetes and obesity.
  • CNS disorders : Preliminary studies suggest its efficacy in treating cognitive impairments and neurodegenerative diseases.

Industry

Industrial applications of this compound include:

  • Development of new materials : Its stability and reactivity make it suitable for creating innovative materials with unique properties.
  • Chemical processes : The compound's characteristics can enhance various industrial processes.

Case Studies

Study TitleFindingsRelevance
Interaction Studies on Pyrazole DerivativesDemonstrated binding affinity to specific enzymesSupports potential therapeutic applications
Synthesis of Novel Pyrazole CompoundsDeveloped analogs with improved biological activityHighlights versatility in drug design
Anticancer Activity of Thiophene-Pyrazole CompoundsExhibited inhibitory effects on cancer cell linesIndicates potential in oncology

Mechanism of Action

The mechanism by which (1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

N1 Substituents
  • Cyclopentyl vs. Methyl :
    Replacing the cyclopentyl group with a methyl group, as in (1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine (C₉H₁₁N₃S, MW: 193.27 g/mol), reduces steric hindrance and molecular weight by 54.09 g/mol. This simplification may enhance solubility but reduce binding affinity in sterically demanding environments .

  • The hydrochloride salt increases aqueous solubility compared to the parent amine .
C3 Substituents
  • Thiophen-3-yl vs. Thiophen-2-yl: The position of the thiophene sulfur atom (3- vs. 2-) alters electronic distribution.
  • Thiophene vs. Phenyl :
    Substituting thiophene with phenyl, as in (5-Phenyl-1H-pyrazol-3-yl)methanamine (C₁₀H₁₁N₃, MW: ~161.22 g/mol), removes sulfur’s polarizability and introduces a purely hydrocarbon aromatic system. This change could reduce dipole interactions but improve lipophilicity .

Functional Group Additions and Modifications

  • The tert-butyl group adds steric bulk, which may improve pharmacokinetic properties like plasma half-life .
  • Ethyl-Linked Thiophene :
    3-Methyl-1-[1-(2-thienyl)ethyl]-1H-pyrazol-5-amine introduces a thiophen-2-yl group via an ethyl spacer, increasing conformational flexibility and hydrophobicity. This structural feature could enhance membrane permeability compared to direct thiophene attachment .

Molecular Weight and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
(1-Cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine C₁₃H₁₇N₃S 247.36 Cyclopentyl, thiophen-3-yl
(1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine C₉H₁₁N₃S 193.27 Methyl, thiophen-2-yl
(5-Phenyl-1H-pyrazol-3-yl)methanamine C₁₀H₁₁N₃ ~161.22 Phenyl
(1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride C₁₀H₁₀ClF₃N₄ 278.66 Pyridin-3-yl, trifluoromethyl, HCl
(3-tert-Butyl-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-5-yl)methanamine C₁₄H₁₇ClFN₃ 281.76 tert-Butyl, chloro-fluorophenyl

Key Observations :

  • The cyclopentyl-thiophene derivative (MW: 247.36 g/mol) is intermediate in size between simpler analogues (e.g., methyl-thiophene) and bulkier derivatives (e.g., tert-butyl-chloro-fluorophenyl).
  • Halogenation and trifluoromethylation increase molecular weight significantly, which may correlate with improved target selectivity but reduced solubility.

Biological Activity

(1-Cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a pyrazole ring, cyclopentyl group, and thiophene moiety. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : Reaction of hydrazine with a 1,3-diketone or β-keto ester.
  • Introduction of the Cyclopentyl Group : Alkylation of the pyrazole ring with cyclopentyl halide under basic conditions.
  • Attachment of the Thiophene Ring : Cross-coupling reactions using thiophene boronic acid.
  • Final Modification : Reduction or further functionalization to achieve the desired derivative.

Biological Activity

Preliminary studies indicate that compounds similar to this compound exhibit diverse biological activities:

Anticancer Activity

Research has shown that pyrazole derivatives can induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxic effects against leukemia and breast cancer cell lines, with IC50 values indicating significant potency . The mechanism often involves the activation of apoptotic pathways and cell cycle arrest.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are suggested by its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase. This makes it a candidate for treating inflammatory diseases .

Antimicrobial Properties

Initial findings suggest that derivatives may possess antimicrobial activity, targeting bacterial cell walls or specific metabolic pathways within pathogens . This aspect warrants further exploration to determine efficacy against various microbial strains.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

Compound NameNotable PropertiesReferences
1-(4-methylphenyl)-3-(thiophen-2-yl)pyrazoleAnticancer activity
1-cyclohexylpyrazoleAnti-inflammatory effects
4-thiophenecarboxylic acidAntimicrobial properties

These studies emphasize the therapeutic potential of compounds in the pyrazole series and highlight the need for further research into their mechanisms and applications.

The biological activity of this compound is likely mediated through multiple pathways:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Interference with cell cycle regulatory proteins, particularly at the G2/M checkpoint.
  • Inhibition of Enzymatic Activity : Targeting specific enzymes involved in inflammation or cancer proliferation .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 2
(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine

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